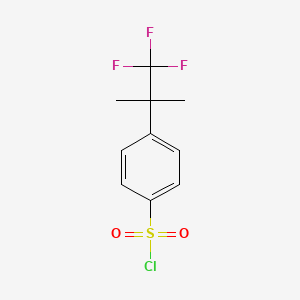

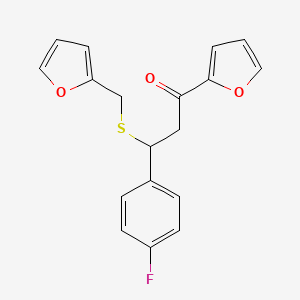

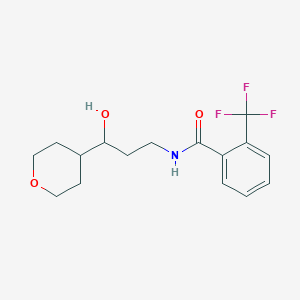

![molecular formula C18H19F2N3O2 B2654307 N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide CAS No. 1396809-15-6](/img/structure/B2654307.png)

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide” is a chemical compound with the molecular formula C18H19F2N3O2 . It belongs to the class of 1,2,4-oxadiazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . These compounds have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities .

Molecular Structure Analysis

The molecular structure of “N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide” consists of a cyclohexyl ring attached to a 1,2,4-oxadiazole ring via a nitrogen atom . The 1,2,4-oxadiazole ring is further substituted with a cyclopropyl group . The benzamide moiety is attached to the cyclohexyl ring and is substituted with two fluorine atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide” include its molecular weight (347.36), molecular formula (C18H19F2N3O2), and its structure . Other properties such as density, boiling point, and melting point are not provided in the search results .Aplicaciones Científicas De Investigación

Synthesis of Functionalized 4-Aminoimidazoles

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide is involved in the synthesis of functionalized 4-aminoimidazoles. This process, enabled by a gold-catalyzed formal [3 + 2] cycloaddition with ynamides and 4,5-dihydro-1,2,4-oxadiazoles, highlights the compound's utility in creating highly functionalized molecules via the formation of an α-imino gold carbene intermediate followed by cyclization (Xu, Wang, Sun, & Liu, 2017).

Antibacterial Activity against MDR Staphylococcus aureus

This compound has shown promise in the realm of antibacterial research. Specifically, derivatives of 1,2,4-oxadiazoles, including N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide, were investigated for their effectiveness against multi-drug resistant Staphylococcus aureus strains. One derivative displayed significant inhibitory concentrations without human cytotoxicity, targeting the bacterial divisome (Barbier et al., 2022).

Anticonvulsant and Antiepileptic Activities

Research into anticonvulsant activities has also been conducted using derivatives of this compound. Novel series of N(4)-(5-(2/3/4-substituted-phenyl)-1,3,4-oxadiazol-2-yl) semicarbazides were synthesized, exhibiting significant anticonvulsant activities in various models, underpinning the compound's potential in epilepsy treatment (Rajak et al., 2013).

Antidiabetic, Anti-inflammatory, and Anticancer Activities

This compound is also explored for its diverse biological activities. A series of derivatives were screened for their antidiabetic, anti-inflammatory, and anticancer activities. These studies contribute to the understanding of the compound's potential in treating various diseases (Kavitha, Kannan, & Gnanavel, 2016).

Apoptosis Inducers in Anticancer Research

In the field of anticancer research, derivatives of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide have been identified as potent apoptosis inducers. These compounds show selective activity against certain cancer cell lines and have been instrumental in discovering potential anticancer agents and their molecular targets (Cai, Drewe, & Kasibhatla, 2006).

Direcciones Futuras

The 1,2,4-oxadiazole derivatives, including “N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide”, have potential for further development due to their wide spectrum of biological activities . The interest in the biological application of 1,2,4-oxadiazoles has been doubled in the last fifteen years , indicating a promising future direction for these compounds.

Propiedades

IUPAC Name |

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O2/c19-13-7-6-12(10-14(13)20)16(24)22-18(8-2-1-3-9-18)17-21-15(23-25-17)11-4-5-11/h6-7,10-11H,1-5,8-9H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGYVNBXKWISAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

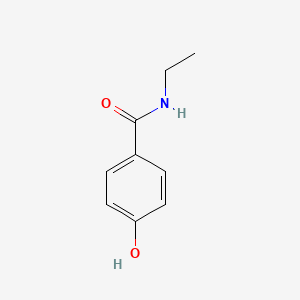

![[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2654224.png)

![N-(1,3-benzodioxol-5-yl)-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2654230.png)

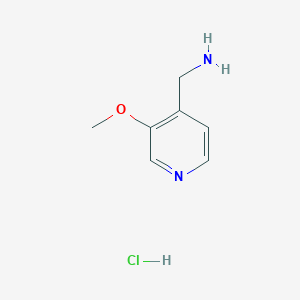

![5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B2654232.png)

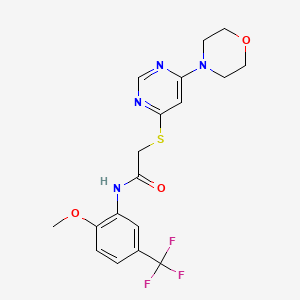

![3-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2654243.png)